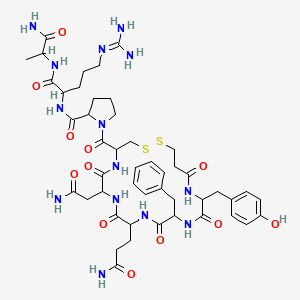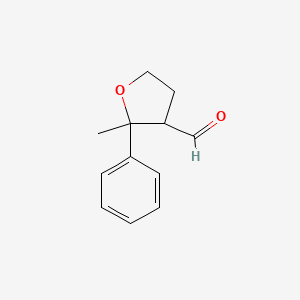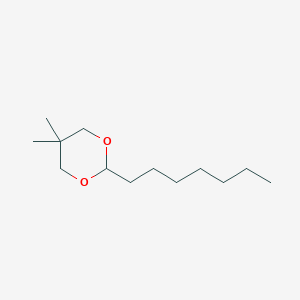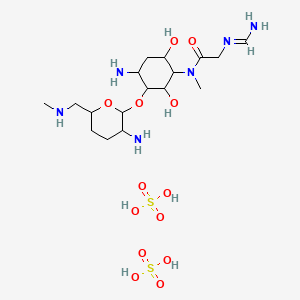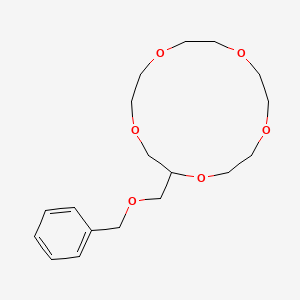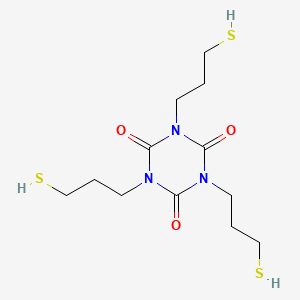![molecular formula C8H16N2O4 B14442189 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid CAS No. 79448-16-1](/img/structure/B14442189.png)
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is a compound that contains a carboxylic acid group, a nitroso group, and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid can be achieved through several methods. . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of advanced equipment and optimized reaction conditions is crucial to achieve efficient production at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitroso group results in the formation of amines .
Aplicaciones Científicas De Investigación
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but with a phenyl group instead of a pentyl group.
3-[(4-Hydroxyphenyl)(nitroso)amino]propanoic acid: Similar to the target compound but with a phenyl group.
Uniqueness
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79448-16-1 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-[4-hydroxypentyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h7,11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
OEEYUPJMAUKPOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN(CCC(=O)O)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



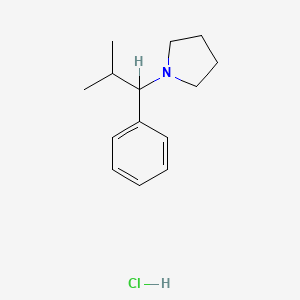
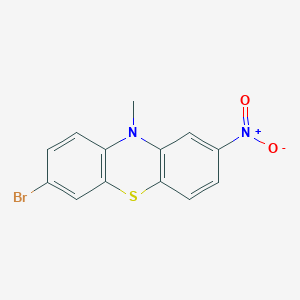
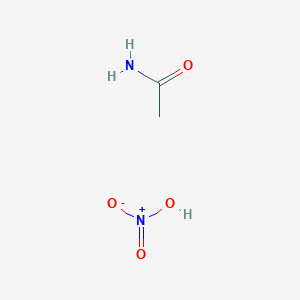
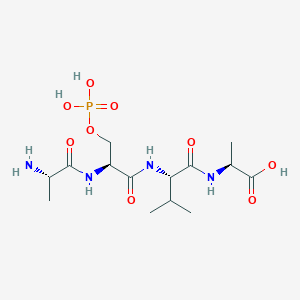
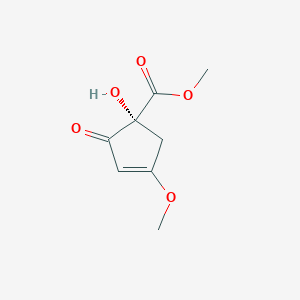
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
